molecular formula C11H10N2O4 B13881538 1-(4-Nitrophenyl)piperidine-2,6-dione

1-(4-Nitrophenyl)piperidine-2,6-dione

Cat. No.: B13881538
M. Wt: 234.21 g/mol
InChI Key: HEYFIQYGSHCLLS-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure high yield and purity. The use of abundant acetates and acrylamides as starting materials, along with efficient promoters like potassium tert-butoxide, allows for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)piperidine-2,6-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive compounds with potential therapeutic applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-(4-nitrophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10N2O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H2

InChI Key

HEYFIQYGSHCLLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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